molecular formula C8H9NO4 B2594910 1-(2-Nitrophenyl)-1,2-ethanediol CAS No. 51673-59-7

1-(2-Nitrophenyl)-1,2-ethanediol

Cat. No.: B2594910
CAS No.: 51673-59-7
M. Wt: 183.163
InChI Key: AYVFQXVSRJXIDT-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-1,2-ethanediol: is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)-1,2-ethanediol can be synthesized through the reduction of 2-nitrophenylacetaldehyde using sodium borohydride in methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-nitrophenylacetic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: 2-Nitrophenylacetic acid.

    Reduction: 2-Aminophenyl-1,2-ethanediol.

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

1-(2-Nitrophenyl)-1,2-ethanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-1,2-ethanediol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

    2-Nitrophenylmethanol: Similar structure but lacks the additional hydroxyl group.

    2-Nitrophenylethanol: Similar structure but with only one hydroxyl group.

    2-Nitrobenzyl alcohol: Similar nitro group attached to a benzyl alcohol moiety.

Uniqueness: 1-(2-Nitrophenyl)-1,2-ethanediol is unique due to the presence of two hydroxyl groups, which provide additional sites for chemical reactions and interactions with biological molecules. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-nitrophenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,8,10-11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVFQXVSRJXIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51673-59-7
Record name 1-(2-Nitrophenyl)-1,2-ethanediol
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